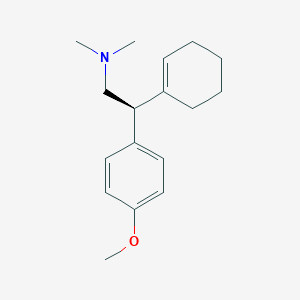
Fmoc-PEG10-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-PEG10-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound consists of a PEG chain with ten ethylene glycol units, an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and an NHS (N-hydroxysuccinimide) ester functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG10-NHS ester typically involves the following steps:
PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.
Fmoc Protection: The terminal amine group of the PEG chain is protected using the Fmoc group under basic conditions.
NHS Ester Formation: The Fmoc-protected PEG is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Batch Processing: Sequential addition of Fmoc and NHS ester groups in batch reactors.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-PEG10-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link the PEG chain to proteins, peptides, and other molecules .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products
The major product of the reaction between this compound and a primary amine is an amide-linked PEGylated molecule. This product retains the Fmoc protecting group, which can be removed under basic conditions to yield the free amine .
Applications De Recherche Scientifique
Chemistry
Fmoc-PEG10-NHS ester is used in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome system .
Biology
In biological research, this compound is used to modify proteins and peptides, enhancing their solubility, stability, and bioavailability. It is also used in the development of drug delivery systems .
Medicine
In medical research, this compound is employed in the design of targeted therapies, including antibody-drug conjugates (ADCs) and other bioconjugates that deliver therapeutic agents to specific cells or tissues .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the production of PEGylated drugs and other bioconjugates, improving their pharmacokinetic properties and reducing immunogenicity .
Mécanisme D'action
The mechanism of action of Fmoc-PEG10-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of a target molecule, forming an amide bond and releasing N-hydroxysuccinimide. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-PEG4-NHS ester: Contains a shorter PEG chain with four ethylene glycol units.
Fmoc-PEG8-NHS ester: Contains a PEG chain with eight ethylene glycol units.
Fmoc-PEG12-NHS ester: Contains a longer PEG chain with twelve ethylene glycol units.
Uniqueness
Fmoc-PEG10-NHS ester is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The ten ethylene glycol units offer sufficient flexibility and hydrophilicity, making it suitable for a wide range of bioconjugation applications .
Propriétés
Formule moléculaire |
C42H60N2O16 |
|---|---|
Poids moléculaire |
848.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H60N2O16/c45-39-9-10-40(46)44(39)60-41(47)11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-43-42(48)59-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,43,48) |
Clé InChI |
XTKIFEOEHVOXNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



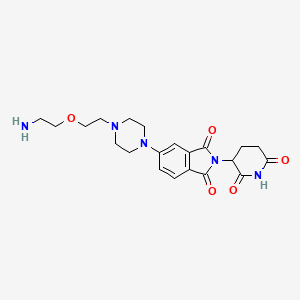
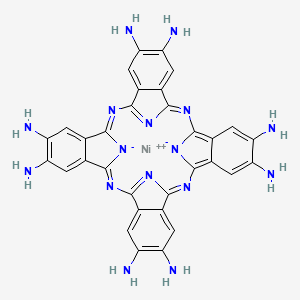
![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)

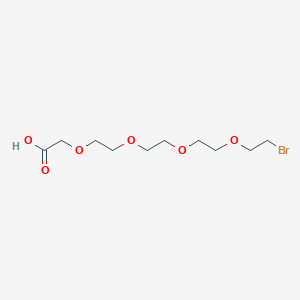
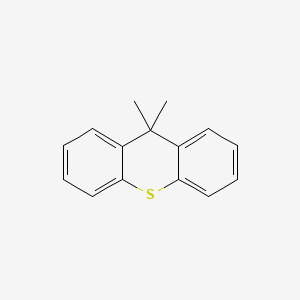
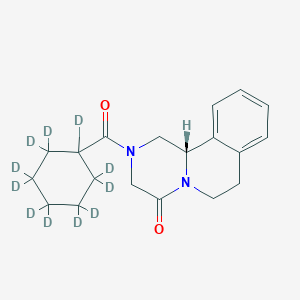
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
